molecular formula C11H10BrNO2 B1474138 Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate CAS No. 1583272-35-8

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Cat. No.: B1474138
CAS No.: 1583272-35-8
M. Wt: 268.11 g/mol
InChI Key: PNLGPLIMVBBGDD-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS 1583272-35-8) is a brominated indole derivative with a methyl ester group at position 4 and a methyl substituent at position 3 of the indole ring. Its molecular formula is C₁₁H₁₀BrNO₂, with a molar mass of 268.11 g/mol . The compound is typically stored at room temperature, indicating moderate stability under standard conditions . Indole derivatives are widely studied in medicinal chemistry due to their prevalence in bioactive molecules and natural products, often serving as privileged scaffolds capable of interacting with diverse biological targets .

Biological Activity

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
IUPAC Name This compound
InChI Key KGEBMXUGTWUWDZ-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Antiviral Properties : The compound has been studied for its ability to inhibit viral replication, particularly in the context of HIV. Indole derivatives have shown promise as inhibitors of HIV-1 integrase, with structural modifications enhancing their efficacy .
  • Anticancer Activity : this compound is being explored for its potential as an anticancer agent. Indoles have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve interaction with specific enzymes or receptors within the cell. For instance, it may inhibit certain viral enzymes, thereby preventing viral replication, or interact with cellular pathways that control apoptosis and cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that:

  • Halogen Substitution : The presence of bromine at the 6-position enhances the compound's ability to interact with biological targets compared to non-halogenated analogs.
  • Methyl Group at Position 3 : This substitution appears to play a role in increasing the lipophilicity of the compound, which may improve its bioavailability and cellular uptake .

Case Study 1: Antiviral Activity Against HIV

A study demonstrated that derivatives of indole carboxylic acids, including this compound, effectively inhibited HIV integrase activity. The most potent derivative exhibited an IC50 value of 0.13 μM, indicating strong potential for further development as an antiviral agent .

Case Study 2: Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death and reduced proliferation rates in treated cells .

Scientific Research Applications

Pharmaceutical Applications

Chemical Research Applications

  • Synthetic Chemistry :
    The synthesis of methyl 6-bromo-3-methyl-1H-indole-4-carboxylate involves several steps, typically starting from simpler indole derivatives and utilizing various reagents to introduce the bromine and carboxylate groups . This process contributes to the understanding of indole chemistry and its functionalization.
  • Comparative Analysis with Other Indoles :
    The following table summarizes notable indole derivatives, illustrating their structural features and unique aspects that may influence their applications:
    Compound NameStructural FeaturesUnique Aspects
    Methyl 6-bromo-3-hydroxy-1H-indole-4-carboxylateHydroxy group instead of carboxylatePotentially different biological activities
    6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acidMethyl instead of formylVariation in reactivity
    This compoundMethyl group instead of sec-butylDifferent lipophilicity impacting distribution

Preliminary studies indicate that this compound may interact favorably with various biological targets. Interaction studies are crucial for understanding these mechanisms, focusing on:

  • Antimicrobial Activity : Similar indoles have demonstrated effectiveness against various pathogens.
  • Anti-cancer Properties : Research into related compounds shows potential for inducing apoptosis in cancer cells through specific pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate?

  • Methodological Answer : A typical synthesis involves functionalizing the indole core through bromination and esterification. For example, analogous compounds (e.g., ethyl 6-bromoindole derivatives) are synthesized via sequential halogenation and esterification using reagents like SOCl₂ in anhydrous methanol under controlled temperatures (−20°C to room temperature). Purification via silica gel column chromatography (ethyl acetate/petroleum ether) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., bromo at C6, methyl at C3) and ester group integration.
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H indole bonds.
  • Mass Spectrometry : For molecular weight validation (e.g., [M+H]+ ion). Reference data from structurally similar indole derivatives (e.g., 6-fluoro analogs) can guide interpretation .

Q. How can researchers optimize purification for this compound?

  • Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate and petroleum ether. For polar byproducts, recrystallization in methanol/water mixtures may improve yield. Monitor purity via TLC (Rf ~0.5 in 1:3 ethyl acetate/petroleum ether) .

Q. What are the critical physical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Similar indole esters (e.g., methyl 6-fluoro analogs) exhibit moderate solubility in DMSO and methanol. Stability tests under varying pH and temperature conditions are advised. Density (~1.3 g/cm³) and boiling point (~340°C) can be estimated via computational tools (e.g., ChemDraw) .

Advanced Research Questions

Q. How does the bromo substituent at C6 influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing aryl/heteroaryl groups. Kinetic studies on analogous bromoindoles show faster reaction rates compared to chloro analogs. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in toluene/water .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR modeling can assess interactions with receptors like serotonin transporters. Privileged indole substructures often mimic protein β-turns, enhancing binding promiscuity. Validate predictions with SPR or ITC assays .

Q. Are there contradictions in reported bioactivity data, and how can they be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols using positive controls (e.g., 6-bromoindole derivatives with known IC50 values). Meta-analysis of SAR studies can clarify substituent effects on activity .

Q. How does this compound fit into privileged substructure frameworks?

  • Methodological Answer : The indole core is a privileged scaffold due to its ability to bind diverse receptors. The bromo and methyl groups enhance steric and electronic complementarity to protein pockets. Compare with non-brominated analogs to quantify affinity differences .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Use SHELXTL for single-crystal X-ray diffraction. Refinement via SHELXL ensures accurate bond-length/angle measurements. For twinned crystals, employ twin-law matrices and high-resolution data (≤1.0 Å) .

Q. How can isotopic labeling (e.g., 13C) aid in metabolic pathway tracing for this compound?

  • Methodological Answer : Synthesize 13C-labeled methyl esters via carboxylation with 13CO₂. Track metabolites using LC-MS/MS. Compare fragmentation patterns with unlabeled analogs to identify biotransformation sites .

Comparison with Similar Compounds

Structural analogs of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate differ in substituent positions, halogenation patterns, and functional groups. Below is a detailed analysis of key analogs:

Structural Analogs with Positional Isomerism

Methyl 4-bromo-1H-indole-6-carboxylate (CAS 1224724-39-3)

  • Molecular Formula: C₁₀H₈BrNO₂
  • Molecular Weight : 268.08 g/mol
  • Substituents : Bromine at position 4, methyl ester at position 4.
  • This compound exhibits a structural similarity score of 0.99 compared to the target compound .

Methyl 7-bromo-1H-indole-5-carboxylate (CAS 860624-89-1)

  • Molecular Formula: C₁₀H₈BrNO₂
  • Molecular Weight : 268.08 g/mol
  • Substituents : Bromine at position 7, ester at position 3.
  • Key Differences : The altered substitution pattern may affect electronic distribution across the aromatic system, influencing reactivity in cross-coupling reactions .

Derivatives with Additional Substituents

Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate (CAS 1346576-39-3)

  • Molecular Formula: C₁₅H₁₈BrNO₂
  • Molecular Weight : 340.22 g/mol
  • Substituents : A bulky sec-butyl group at position 1, bromine at 6, methyl at 3, and ester at 3.

Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate (CAS 1353636-63-1)

  • Molecular Formula: C₁₁H₈BrNO₃
  • Molecular Weight : 282.09 g/mol
  • Substituents : Formyl group at position 3 instead of methyl.
  • Key Differences : The aldehyde group introduces reactivity for further derivatization (e.g., Schiff base formation) but may reduce stability under basic conditions .

Halogenated and Heterocyclic Variants

6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate (CAS 885523-85-3)

  • Molecular Formula : C₉H₆BrClN₂O₂
  • Molecular Weight : 304.52 g/mol
  • Substituents : Bromine at 6, chlorine at 3, indazole core.
  • Key Differences : Replacement of indole with indazole introduces an additional nitrogen atom, altering hydrogen-bonding capacity and aromatic π-stacking interactions .

Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate (CAS 1260383-49-0)

  • Molecular Formula: C₁₁H₁₀BrNO₂
  • Molecular Weight : 268.11 g/mol
  • Substituents : Bromine at 4, methyl at 2.
  • Key Differences : The shifted methyl group may sterically hinder electrophilic substitution at position 3, a common site for functionalization in indole chemistry .

Carboxylic Acid Derivatives

6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic Acid

  • Molecular Formula: C₁₃H₁₄BrNO₂
  • Molecular Weight : 296.16 g/mol
  • Substituents : Carboxylic acid at position 4, isopropyl at 1.
  • Key Differences : The carboxylic acid group enables salt formation (improving solubility) but reduces cell permeability compared to the methyl ester .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1583272-35-8 C₁₁H₁₀BrNO₂ 268.11 6-Br, 3-Me, 4-COOCH₃
Methyl 4-bromo-1H-indole-6-carboxylate 1224724-39-3 C₁₀H₈BrNO₂ 268.08 4-Br, 6-COOCH₃
Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate 1346576-39-3 C₁₅H₁₈BrNO₂ 340.22 6-Br, 3-Me, 1-sec-butyl, 4-COOCH₃
6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate 885523-85-3 C₉H₆BrClN₂O₂ 304.52 6-Br, 3-Cl, indazole core

Table 2: Functional Group Impact on Properties

Functional Group Modification Example Compound Effect on Properties
Methyl ester → Carboxylic acid 6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid Increased solubility, reduced logP
Methyl → Formyl Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate Enhanced reactivity for conjugation
Indole → Indazole 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate Altered hydrogen-bonding and π-stacking

Research Findings and Trends

  • Positional Isomerism : Bromine placement significantly affects electronic properties. For instance, bromine at position 6 (target compound) may direct electrophilic substitution to position 5, whereas position 4 bromine (CAS 1224724-39-3) could favor reactivity at position 7 .
  • Steric Effects : Bulky groups like sec-butyl (CAS 1346576-39-3) improve lipophilicity but may hinder binding in sterically constrained enzyme active sites .
  • Heterocyclic Cores : Indazole derivatives (CAS 885523-85-3) exhibit distinct binding profiles compared to indoles, making them valuable in kinase inhibitor design .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 6-bromo-3-methyl-1H-indole-4-carboxylate typically involves multi-step organic reactions starting from commercially available indole derivatives. The key transformations include:

  • Selective bromination at the 6-position of the indole ring.
  • Methylation at the 3-position.
  • Introduction of a carboxylate methyl ester group at the 4-position.

These steps require careful control of reaction conditions to avoid over-bromination or unwanted side reactions. Protecting groups may be employed to safeguard reactive sites during intermediate steps.

Detailed Preparation Methods

Starting Material and Bromination

The starting compound is usually an indole or substituted indole derivative. Bromination at the 6-position is achieved using selective electrophilic aromatic substitution methods. For example, the bromination of indole derivatives can be performed using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to ensure regioselectivity.

Methylation at 3-Position

Methylation at the 3-position of the indole ring can be accomplished by:

  • Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  • Alternatively, the 3-position methyl group can be introduced via organometallic intermediates followed by quenching with methyl electrophiles.

Esterification at 4-Position

The carboxylate methyl ester group at the 4-position is introduced by:

  • Carboxylation of the corresponding 4-lithio intermediate with carbon dioxide gas, followed by methylation.
  • Direct esterification of the 4-carboxylic acid derivative using methanol and acid catalysts.

Representative Synthetic Route

A practical synthesis documented involves the following sequence:

Step Reaction Conditions Yield (%) Notes
1 Bromination of 3-methylindole at 6-position Controlled bromination using NBS or Br2 in suitable solvent Moderate to high Regioselective bromination
2 Lithiation at 4-position Use of strong base such as t-BuLi at low temperature (-70°C) High (up to 69%) Ensures selective lithiation
3 Carboxylation Bubbling CO2 gas under pressure (15 psi) High Forms 4-carboxylic acid intermediate
4 Esterification Methylation using methanol under acidic conditions or methyl iodide Moderate to high Final methyl ester formation

This sequence is supported by experimental data showing yields of 69% for the carboxylation step and effective purification via column chromatography.

Experimental Details and Reaction Conditions

Bromination

  • Bromination is performed at low temperature to avoid polybromination.
  • Solvents such as dichloromethane or acetonitrile are commonly used.
  • The reaction time and stoichiometry of brominating agent are optimized to achieve mono-bromination at the 6-position.

Lithiation and Carboxylation

  • Potassium hydride or other strong bases are used to deprotonate the indole nitrogen or to generate the 4-lithio intermediate.
  • The reaction temperature is maintained below -65°C during lithiation to ensure regioselectivity.
  • CO2 gas is bubbled into the reaction mixture under controlled pressure (approx. 15 psi) to carboxylate the lithiated intermediate.
  • The reaction is slowly warmed to room temperature over 30 minutes to complete carboxylation.

Esterification

  • After acidification of the carboxylate intermediate, methyl esterification is performed using methanol and acid catalysts or methylating agents.
  • The product is purified by extraction and silica gel column chromatography using hexanes/ethyl acetate mixtures as eluents.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Temperature Yield (%) Product State Notes
1 Bromination NBS or Br2, solvent (DCM/ACN) 0 to RT Moderate 6-bromo-3-methylindole Regioselective
2 Lithiation t-BuLi (1.3 M), THF -70°C to -65°C 69% 4-lithio intermediate Strict temp control
3 Carboxylation CO2 gas (15 psi) -65°C to RT High 4-carboxylic acid derivative Slow warming
4 Esterification Methanol, acid catalyst or methyl iodide RT Moderate to high Methyl ester final product Purification by chromatography

Research Findings and Optimization Notes

  • The lithiation-carboxylation sequence is critical for introducing the carboxylate group at the 4-position with high regioselectivity and yield.
  • The use of strong bases like potassium hydride and t-BuLi at low temperatures prevents side reactions.
  • Bromination must be carefully controlled to avoid over-bromination; the use of protecting groups may be necessary in complex syntheses.
  • Purification by silica gel chromatography with optimized solvent systems (hexanes/ethyl acetate ratios) yields pure this compound.
  • The overall synthetic route is scalable and uses commercially available starting materials, making it suitable for gram-scale synthesis required for biological testing and further chemical modifications.

Properties

IUPAC Name

methyl 6-bromo-3-methyl-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-5-13-9-4-7(12)3-8(10(6)9)11(14)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLGPLIMVBBGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC(=CC(=C12)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

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